Cas no 2171679-98-2 (2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid)

2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid
- 2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid
- EN300-1473388
- 2171679-98-2
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- インチ: 1S/C27H30N2O5/c1-2-3-15-24(26(31)32)29-25(30)16-5-4-10-17-28-27(33)34-18-23-21-13-8-6-11-19(21)20-12-7-9-14-22(20)23/h6-9,11-14,23-24H,4-5,10,15-18H2,1H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: LNICPFLQSAWCIK-UHFFFAOYSA-N
- SMILES: O(C(NCCCCCC(NC(C(=O)O)CC#CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 462.21547206g/mol
- 同位素质量: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 748
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 105Ų
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473388-500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1473388-1000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 1000mg |
$3368.0 | 2023-09-29 | ||
Enamine | EN300-1473388-100mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1473388-250mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1473388-5000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 5000mg |
$9769.0 | 2023-09-29 | ||
Enamine | EN300-1473388-2500mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 2500mg |
$6602.0 | 2023-09-29 | ||
Enamine | EN300-1473388-10000mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 10000mg |
$14487.0 | 2023-09-29 | ||
Enamine | EN300-1473388-1.0g |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1473388-50mg |
2-[6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]hex-4-ynoic acid |
2171679-98-2 | 50mg |
$2829.0 | 2023-09-29 |
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acidに関する追加情報
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic Acid (CAS No. 2171679-98-2): A Comprehensive Overview
2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid (CAS No. 2171679-98-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential applications. This compound, often referred to as Fmoc-Lys(Ac)-OH, is a derivative of lysine, a crucial amino acid involved in various biological processes. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the acetylated lysine moiety makes it a valuable intermediate in the synthesis of peptides and other biomolecules.
The chemical structure of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid is characterized by a long aliphatic chain with an acetylated amino group at one end and a carboxylic acid group at the other. The Fmoc protecting group, attached to the amino group, is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the sequential addition of amino acids. The presence of the acetylated lysine moiety adds an additional layer of complexity and functionality, making this compound particularly useful in the design of bioactive peptides and peptidomimetics.
Recent studies have highlighted the importance of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid in various research areas. For instance, its use in the synthesis of cell-penetrating peptides (CPPs) has shown promising results in drug delivery applications. CPPs are short peptides that can efficiently transport therapeutic agents across cell membranes, enhancing their bioavailability and efficacy. The Fmoc protecting group in this compound ensures that the peptide remains stable during synthesis and can be easily deprotected when needed.
In addition to its role in peptide synthesis, 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid has been explored for its potential in protein engineering and modification. The acetylated lysine moiety can be used to introduce specific functional groups or labels into proteins, facilitating their study and manipulation. This is particularly useful in structural biology, where precise modifications are essential for understanding protein function and interactions.
The synthetic route for 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid involves several key steps, including the protection of the amino group with Fmoc, the introduction of the acetyl group, and the formation of the carboxylic acid at the terminal end. These steps are typically carried out using well-established protocols in organic synthesis, ensuring high yields and purity. The final product is often characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
The stability and solubility properties of 2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohex-4-ynoic acid are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation. Its solubility can be influenced by factors such as pH and temperature, making it important to optimize these conditions for specific applications.
In conclusion, 2-6-{[(9H-fluoren-9yl)methoxycarbonyl]amino}hexanamidohexanoic acid (CAS No. 2171679-98-2) is a versatile compound with significant potential in various areas of chemical biology and medicinal chemistry. Its unique structural features make it an invaluable tool for researchers working on peptide synthesis, protein engineering, and drug delivery systems. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its importance in the scientific community.
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